(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride
Description
(2S)-2-Amino-3-cyclooctyl-propanoic acid hydrochloride is a synthetic amino acid derivative featuring a cyclooctyl substituent at the β-position of the propanoic acid backbone. The compound’s stereochemistry (2S configuration) and the eight-membered aliphatic ring confer unique conformational flexibility, which may enhance binding interactions in biological systems. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclooctylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVSMIDNZRFX-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Pool Derivatives
A common strategy for synthesizing (2S)-configured α-amino acids involves leveraging chiral pool starting materials such as L-serine or L-alanine. For instance, L-serine’s β-hydroxyl group can be replaced via nucleophilic substitution with a cyclooctyl group. The process typically follows these steps:
- Protection of the Amino Group : L-serine is treated with tert-butyloxycarbonyl (Boc) anhydride in a basic aqueous solution to form N-Boc-L-serine.
- Activation and Alkylation : The β-hydroxyl group is activated using a tosyl chloride or mesyl chloride, yielding a leaving group. Subsequent reaction with cyclooctylmagnesium bromide (Grignard reagent) introduces the cyclooctyl moiety.
- Deprotection and Salt Formation : Acidic hydrolysis removes the Boc group, and treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.
This route ensures retention of the (2S) configuration but may require optimization to mitigate steric challenges from the bulky cyclooctyl group.
Enamine-Mediated Michael Addition
Adapting methods from cyclopentylpropanoic acid synthesis, a one-pot enamine strategy could be employed:
- Enamine Formation : Cyclooctanone reacts with morpholine in toluene under reflux with p-toluenesulfonic acid catalysis, forming a cyclic enamine intermediate.
- Acrylate Addition : Ethyl acrylate is slowly added to the enamine at 75–95°C, facilitating a Michael addition to yield 3-(2-oxocyclooctyl)-propanoic ester.
- Hydrolysis and Resolution : The ester is hydrolyzed under alkaline conditions to the carboxylic acid. Enzymatic resolution using acylases or chiral chromatography ensures enantiomeric purity before HCl salt formation.
Key parameters include maintaining strict temperature control during acrylate addition and optimizing molar ratios (cyclopentanone:morpholine:acrylate = 1:1.2:1.5).
Strecker Synthesis with Cyclooctylaldehyde
The Strecker amino acid synthesis offers a direct route:
- Aldehyde Preparation : Cyclooctylaldehyde is synthesized via oxidation of cyclooctanol or hydroformylation of cyclooctene.
- Strecker Reaction : Cyclooctylaldehyde, ammonium chloride, and sodium cyanide react in aqueous methanol to form the α-aminonitrile intermediate.
- Hydrolysis and Isolation : Acidic hydrolysis converts the nitrile to the carboxylic acid, followed by HCl treatment to yield the hydrochloride salt.
This method’s efficacy depends on the aldehyde’s purity and the use of asymmetric catalysis to enforce the (2S) configuration.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, resolution techniques are critical:
- Racemic Synthesis : A Friedel-Crafts alkylation introduces the cyclooctyl group to a diethyl acetamidomalonate precursor, followed by hydrolysis and decarboxylation.
- Chiral Resolution : The racemic amino acid is treated with a chiral resolving agent (e.g., L-tartaric acid), and the diastereomeric salts are separated via fractional crystallization.
- Salt Formation : The isolated (2S)-enantiomer is dissolved in ethanolic HCl and crystallized.
Industrial-Scale Considerations
Patented methods for related compounds emphasize simplified one-pot reactions and high-yield processes. Key industrial parameters include:
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclooctyl ketones or aldehydes.
Reduction: Formation of cyclooctyl alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be converted into corresponding ketones or aldehydes.
- Reduction : Can be transformed into alcohol derivatives.
- Substitution : The amino group can engage in substitution reactions with electrophiles.
These reactions are crucial for the synthesis of more complex organic molecules, making this compound valuable in the field of synthetic chemistry.
Biology
In biological research, this compound is studied for its interactions with neurotransmitter systems, particularly its effects on glutamate receptors. Key applications include:
- Neurotransmission Modulation : Research indicates that it may influence synaptic transmission and plasticity, offering potential therapeutic benefits for neurological disorders such as epilepsy and depression.
- Antioxidant Properties : Exhibits potential antioxidant activity by scavenging free radicals, contributing to cellular defense against oxidative stress.
- Enzyme Interaction Studies : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could affect protein synthesis and cell signaling.
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Drug Development : Its role as a precursor for novel pharmaceuticals targeting specific biological pathways has been highlighted. The compound's unique cyclooctyl structure may confer distinct pharmacological properties not observed in other similar compounds.
- Neuroprotective Effects : Studies have shown promise in using this compound to protect against neurodegenerative diseases by reducing amyloid plaque formation and improving cognitive function.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its use as an intermediate in chemical synthesis contributes to the production of novel compounds with specific properties tailored for various applications.
Case Studies and Research Findings
-
Neuroprotection Study :
- A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.
-
Antimicrobial Research :
- In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its role in modulating inflammatory responses.
-
Anti-inflammatory Effects :
- The compound has shown potential anti-inflammatory activity through modulation of cytokine production, suggesting its applicability in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic processes.
Pathway Modulation: Affecting key pathways such as the JAK/STAT pathway or NF-κB signaling.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs with diverse substituents:
Note: Molecular weights for some compounds are calculated due to incomplete data in evidence.
Key Differences and Implications
Cyclooctyl vs. Oxolane (Tetrahydrofuran) Substituents
- The cyclooctyl group in the target compound provides a larger, more flexible aliphatic ring compared to the five-membered oxolane ring in .
Cycloaliphatic vs. Aromatic Substituents
- The halogenated phenyl group in introduces steric bulk and electron-withdrawing effects (Cl, F), which could influence reactivity in cross-coupling reactions or binding affinity in receptor-ligand interactions. In contrast, the cyclooctyl group lacks aromaticity but offers a unique 3D spatial arrangement for chiral recognition.
- The methoxycarbonylphenyl substituent in adds an ester group, increasing lipophilicity and metabolic stability compared to the cyclooctyl analog. This modification is common in prodrug design.
Ring Size and Strain
- The methylcyclopropyl substituent in and dimethylcyclobutyl group in introduce significant ring strain due to their smaller size (3- and 4-membered rings, respectively). This strain may limit conformational freedom but enhance reactivity in ring-opening reactions. The cyclooctyl group avoids such strain, favoring stability in physiological conditions.
Salt Forms and Solubility
- All compounds listed are hydrochloride salts, improving aqueous solubility. However, molecular weight differences (e.g., 254.08 in vs. 195.65 in ) suggest variations in bioavailability and permeability.
Biological Activity
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride is an organic compound classified as an amino acid, notable for its unique cyclooctyl side chain. This compound has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities and applications.
Chemical Structure and Properties
- Chemical Formula: C11H19ClN2O2
- Molecular Weight: 236.73 g/mol
- CAS Number: 2387568-79-6
The presence of the cyclooctyl group contributes to its steric and electronic properties, influencing its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
-
Receptor Binding:
- The compound may interact with specific receptors on cell membranes, modulating signaling pathways that are crucial for cellular functions.
-
Enzyme Inhibition:
- It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.
-
Pathway Modulation:
- Studies suggest that it can influence key signaling pathways, including the JAK/STAT pathway and NF-κB signaling, which are involved in immune responses and inflammation.
Biological Activity Overview
Recent research has highlighted various aspects of the biological activity of this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial Effects | Exhibits potential antimicrobial properties against specific bacterial strains. |
| Neuroprotective Effects | Investigated for neuroprotective properties in models of neurodegenerative diseases. |
| Anti-inflammatory Activity | May reduce inflammation through modulation of cytokine production. |
| Antioxidant Properties | Demonstrated ability to scavenge free radicals, contributing to cellular protection. |
Case Studies and Research Findings
-
Neuroprotection Study:
- A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.
- Antimicrobial Research:
-
Anti-inflammatory Effects:
- In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| (2S)-2-amino-3-cyclohexyl-propanoic acid;hydrochloride | Smaller cycloalkyl group | Moderate receptor binding |
| (2S)-2-amino-3-cyclopentyl-propanoic acid;hydrochloride | Even smaller cycloalkyl group | Limited antimicrobial activity |
| This compound | Larger cycloalkyl group providing enhanced steric properties | Enhanced antimicrobial and neuroprotective activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
